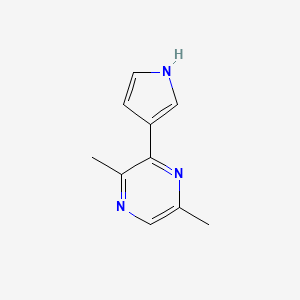
Methoxy Fenoterol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy Fenoterol-d6 is a deuterated derivative of Methoxy Fenoterol, which is a beta-2 adrenergic agonist. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as pharmacokinetics and metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methoxy Fenoterol-d6 involves the incorporation of deuterium atoms into the Methoxy Fenoterol molecule. This process typically starts with the preparation of deuterated precursors, followed by a series of chemical reactions to introduce the deuterium atoms at specific positions in the molecule. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy, is crucial in verifying the incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions: Methoxy Fenoterol-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Methoxy Fenoterol-d6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways and interactions of Methoxy Fenoterol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Methoxy Fenoterol.
Mecanismo De Acción
Methoxy Fenoterol-d6, like its non-deuterated counterpart, acts as a beta-2 adrenergic agonist. It stimulates beta-2 adrenergic receptors in the lungs, leading to the relaxation of bronchial smooth muscle and bronchodilation. This mechanism is beneficial in the treatment of asthma and other respiratory conditions. The molecular targets include beta-2 adrenergic receptors, and the pathways involved are related to the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling .
Comparación Con Compuestos Similares
Fenoterol: A non-deuterated beta-2 adrenergic agonist with similar pharmacological properties.
Salbutamol: Another beta-2 adrenergic agonist used for bronchodilation.
Terbutaline: A beta-2 adrenergic agonist with similar therapeutic uses.
Propiedades
Número CAS |
1346599-77-6 |
|---|---|
Fórmula molecular |
C18H23NO4 |
Peso molecular |
323.422 |
Nombre IUPAC |
5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H23NO4/c1-12(7-13-3-5-17(23-2)6-4-13)19-11-18(22)14-8-15(20)10-16(21)9-14/h3-6,8-10,12,18-22H,7,11H2,1-2H3/i1D3,7D2,12D |
Clave InChI |
WHAUNCTVVNUUIP-RIUPCNMISA-N |
SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)O)O)O |
Sinónimos |
5-[1-Hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol-d6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-[Dithiobis[(carbonylphenylimido)-2,1-ethanediyl]]bis(3-maleimidopropanamide)](/img/structure/B584632.png)
![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)



![4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B584639.png)
![2H-[1,4]Dioxepino[2,3-C]pyridine](/img/structure/B584650.png)
![4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid](/img/structure/B584651.png)
